REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][CH3:9])([CH2:6][OH:7])[CH2:4][OH:5])[CH3:2].[C:10](Cl)(Cl)=[S:11]>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[CH2:1]([C:3]1([CH2:8][CH3:9])[CH2:6][O:7][C:10](=[S:11])[O:5][CH2:4]1)[CH3:2]
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Name
|
|
Quantity
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15.86 g
|
Type
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reactant
|
Smiles
|
C(C)C(CO)(CO)CC
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Name
|
|
Quantity
|
9.43 mL
|
Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
29.32 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
to stir at room temperature until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The thiocarbonate 1 was prepared by a variation of the thiocarbonylation procedure
|
Type
|
CUSTOM
|
Details
|
To a three-necked round-bottomed flask, equipped with a mechanical stirrer and an additional funnel
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 0-5° C.
|
Type
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CUSTOM
|
Details
|
This resulted in the formation of a bright orange DMAP-thiophosgene complex
|
Type
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ADDITION
|
Details
|
After the completion of addition
|
Type
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STIRRING
|
Details
|
to stir for an hour at 0-5° C.
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for an additional hour
|
Type
|
CUSTOM
|
Details
|
the precipitated DMAP-HCl salt was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by recrystallization (the crude material
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing ether
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
slowly evaporated) or by column chromatography (silica gel, 2:1 methylene chloride/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(COC(OC1)=S)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |